molecular formula C17H24N2O3S B5731992 Ethyl 4-{3-[(4-methylphenyl)sulfanyl]propanoyl}piperazine-1-carboxylate

Ethyl 4-{3-[(4-methylphenyl)sulfanyl]propanoyl}piperazine-1-carboxylate

Cat. No.: B5731992
M. Wt: 336.5 g/mol
InChI Key: FSXVUXYVZSTRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{3-[(4-methylphenyl)sulfanyl]propanoyl}piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with an ethyl ester group and a 4-methylphenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{3-[(4-methylphenyl)sulfanyl]propanoyl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate diamines and dihaloalkanes.

    Introduction of the 4-methylphenyl sulfanyl group: This step often involves nucleophilic substitution reactions where a 4-methylphenyl thiol reacts with a suitable electrophile.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[(4-methylphenyl)sulfanyl]propanoyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: N-alkylated or N-acylated piperazine derivatives.

Scientific Research Applications

Ethyl 4-{3-[(4-methylphenyl)sulfanyl]propanoyl}piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[(4-methylphenyl)sulfanyl]propanoyl}piperazine-1-carboxylate involves its interaction with molecular targets in biological systems. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{3-[(4-chlorophenyl)sulfanyl]propanoyl}piperazine-1-carboxylate: Similar structure but with a chlorine atom instead of a methyl group.

    Ethyl 4-{3-[(4-methoxyphenyl)sulfanyl]propanoyl}piperazine-1-carboxylate: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

Ethyl 4-{3-[(4-methylphenyl)sulfanyl]propanoyl}piperazine-1-carboxylate is unique due to the presence of the 4-methylphenyl sulfanyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern may result in distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

ethyl 4-[3-(4-methylphenyl)sulfanylpropanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-3-22-17(21)19-11-9-18(10-12-19)16(20)8-13-23-15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXVUXYVZSTRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCSC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.